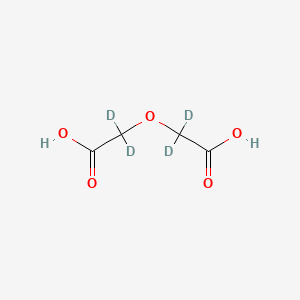
Diglycolic-2,2,2',2'-d4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diglycolic acid-d4 is a deuterium-labeled derivative of diglycolic acid, which is an aliphatic dicarboxylic acid. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. This labeling is particularly useful in various scientific research applications, especially in studies involving isotopic tracing and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diglycolic acid-d4 can be synthesized through the oxidation of diethylene glycol-d4. The process involves the use of concentrated nitric acid as the oxidizing agent. The reaction is typically carried out at elevated temperatures to ensure complete oxidation. Another method involves the reaction of chloroacetic acid-d4 with sodium hydroxide, followed by acidification to yield diglycolic acid-d4 .
Industrial Production Methods
On an industrial scale, the production of diglycolic acid-d4 involves multi-stage processes to maximize yield and purity. One such method includes the oxidation of diethylene glycol-d4 with air or oxygen in the presence of a platinum catalyst. This method avoids the use of expensive nitric acid and minimizes the formation of nitrous gases. The yields can reach up to 95% under optimized reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Diglycolic acid-d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert diglycolic acid-d4 to its corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products Formed
Oxidation: Higher oxidation state products such as oxalic acid-d4.
Reduction: Corresponding alcohols like ethylene glycol-d4.
Substitution: Esters and amides of diglycolic acid-d4.
Applications De Recherche Scientifique
Diglycolic acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving diglycolic acid.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of diglycolic acid-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized to form various intermediates that participate in biochemical reactions. The deuterium labeling allows for precise tracking of these intermediates, providing insights into the metabolic pathways and their regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diglycolic acid: The non-deuterated form of diglycolic acid.
Oxalic acid: Another aliphatic dicarboxylic acid with similar chemical properties.
Malonic acid: A dicarboxylic acid with a similar structure but different reactivity.
Uniqueness
Diglycolic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in isotopic tracing and mass spectrometry studies. This labeling allows for more accurate and sensitive detection of the compound and its metabolites, making it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C4H6O5 |
|---|---|
Poids moléculaire |
138.11 g/mol |
Nom IUPAC |
2-[carboxy(dideuterio)methoxy]-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 |
Clé InChI |
QEVGZEDELICMKH-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)OC([2H])([2H])C(=O)O |
SMILES canonique |
C(C(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


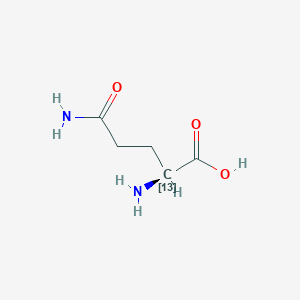

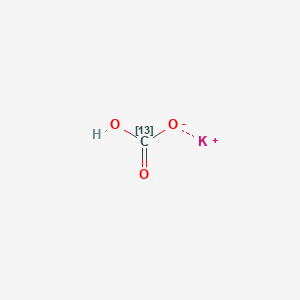
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
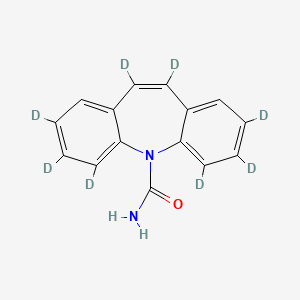
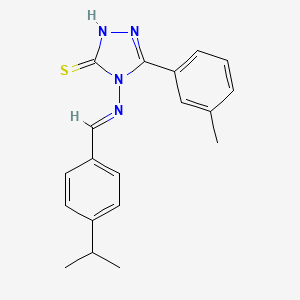
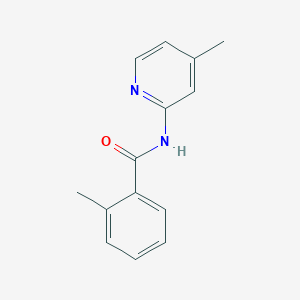
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
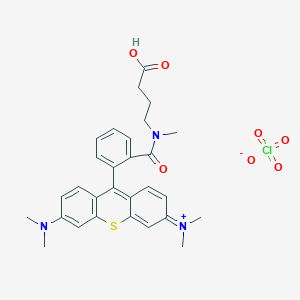
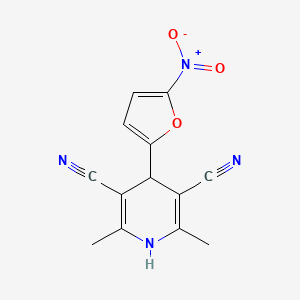
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)
